molecular formula C9H20ClNO B6272585 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride CAS No. 2080412-70-8

2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride

Cat. No.: B6272585
CAS No.: 2080412-70-8
M. Wt: 193.7
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Description

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of piperidine with 2-chloropropane-1-ol under basic conditions, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes, including the preparation of intermediates, purification, and final conversion to the hydrochloride salt. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(piperidin-4-yl)propan-2-ol: A similar compound with a different substitution pattern on the piperidine ring.

    Tolperisone hydrochloride: Another piperidine derivative with muscle relaxant properties.

    Biperiden: A piperidine derivative used as an anticholinergic agent.

Uniqueness

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is unique due to its specific substitution pattern and potential applications in various fields. Its distinct chemical structure allows for specific interactions with molecular targets, making it valuable for research and development in chemistry, biology, and medicine.

Properties

CAS No.

2080412-70-8

Molecular Formula

C9H20ClNO

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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